

In-depth Technical Guide to the Physicochemical Properties of NSC-41589

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC-41589

Cat. No.: B1680221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-41589, identified by its National Cancer Institute (NCI) designation, is a small molecule of interest within chemical and biological research. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for researchers and professionals engaged in drug discovery and development. The information presented herein is a compilation of available data and standardized experimental methodologies.

Chemical Identity

NSC-41589 is chemically known as N-Acetyl-2-(methylthio)aniline or N-[2-(methylsulfanyl)phenyl]acetamide. Its structural and molecular details are fundamental for understanding its chemical behavior and potential biological interactions.

Property	Value
Molecular Formula	C ₉ H ₁₁ NOS
Molecular Weight	181.25 g/mol
IUPAC Name	N-[2-(methylsulfanyl)phenyl]acetamide
SMILES	CSC1=CC=CC=C1NC(C)=O
CAS Number	6310-41-4

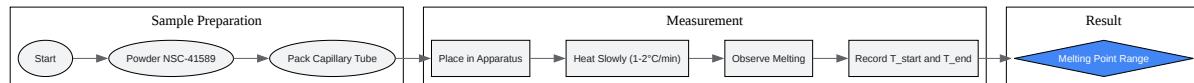
Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the known and predicted properties of **NSC-41589**.

Property	Experimental Value	Predicted Value
Melting Point	Not Available	85-90 °C
Boiling Point	Not Available	335.7 °C at 760 mmHg
Solubility	10 mM in DMSO	Water: 1.23 g/L
pKa	Not Available	15.5 (most acidic), 1.5 (most basic)

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Experimental Protocols


Detailed methodologies for determining the key physicochemical properties of **NSC-41589** are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

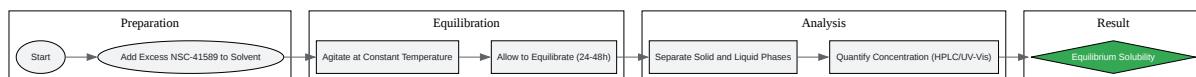
The melting point of a solid organic compound can be determined by observing the temperature at which it transitions from a solid to a liquid phase.[1][2][3][4][5] A common and reliable method is the capillary method.[1][2][3][5]

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **NSC-41589** is packed into a thin-walled capillary tube to a height of 2-3 mm.[4]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[1]
- **Observation:** The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.[1][4][5]

[Click to download full resolution via product page](#)

Experimental workflow for melting point determination.


Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]

Methodology:

- **Sample Preparation:** An excess amount of solid **NSC-41589** is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

- Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of **NSC-41589** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

[Click to download full resolution via product page](#)


Experimental workflow for solubility determination.

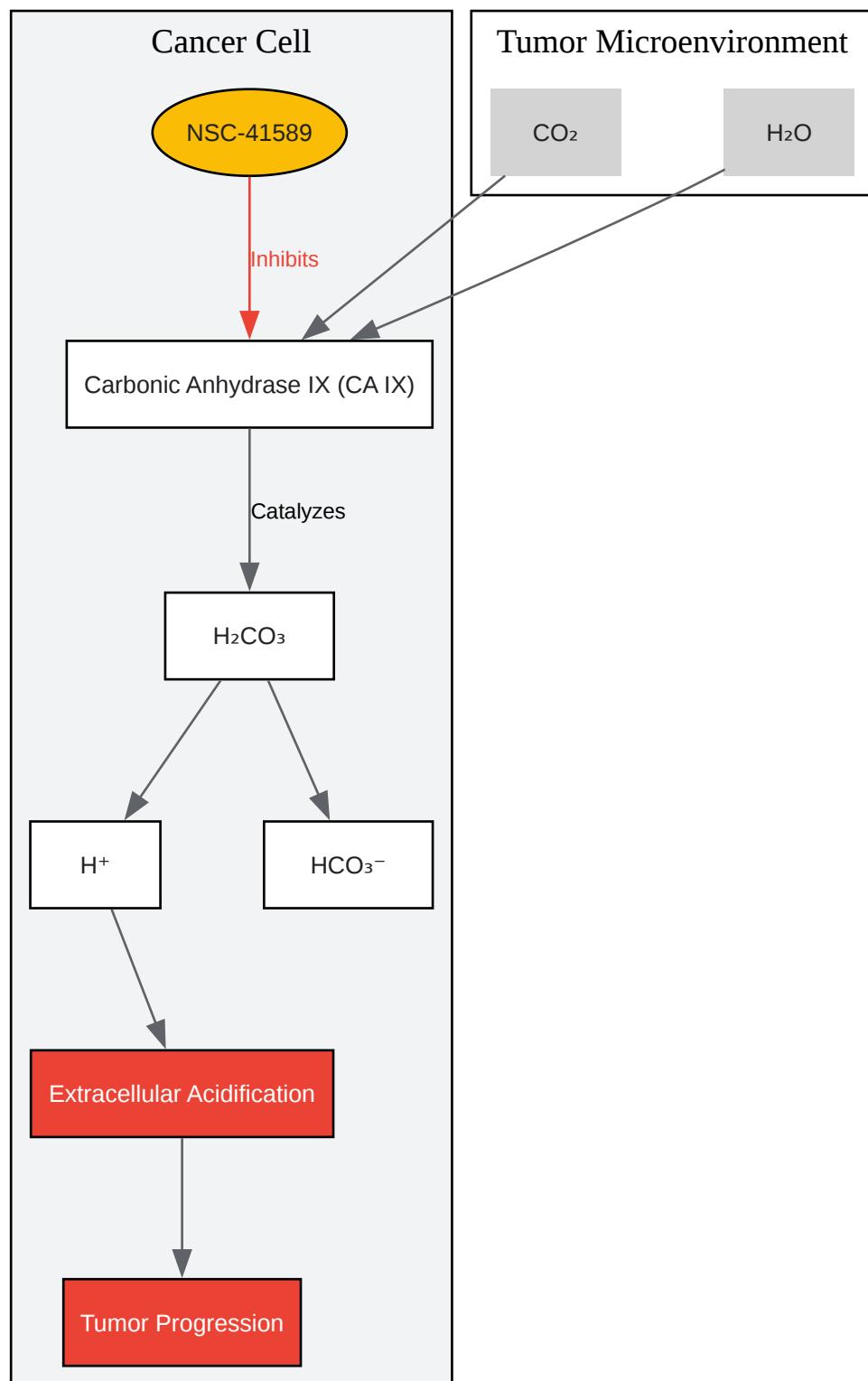
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound. [9]

Methodology:

- Sample Preparation: A solution of **NSC-41589** of known concentration is prepared in a suitable solvent, often a co-solvent system if aqueous solubility is low.
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
- Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[10][11][12]

[Click to download full resolution via product page](#)


Experimental workflow for pKa determination.

Biological Activity and Signaling Pathways

The biological activity of **NSC-41589** has not been extensively characterized in publicly available literature. However, compounds with a similar N-(substituted phenyl)acetamide scaffold have been reported to exhibit a range of biological activities, including antiproliferative effects and inhibition of enzymes such as carbonic anhydrases.[13][14]

For instance, some N-phenylacetamide derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in pH regulation and are often overexpressed in cancer cells. Inhibition of these enzymes can disrupt the tumor microenvironment and impede cancer progression.

Below is a hypothetical signaling pathway illustrating how a compound like **NSC-41589** might act as a carbonic anhydrase inhibitor, based on the mechanism of related compounds. It is important to note that this is a speculative pathway and requires experimental validation for **NSC-41589**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. westlab.com [westlab.com]
- 3. thinksrs.com [thinksrs.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 11. byjus.com [byjus.com]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 13. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide to the Physicochemical Properties of NSC-41589]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680221#nsc-41589-basic-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com